![molecular formula C19H19N5O4S2 B3016330 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 946216-92-8](/img/structure/B3016330.png)
2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of similar compounds involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact chemical reactions for the compound are not specified in the available resources.Scientific Research Applications
Chemical Reactions and Synthesis
Studies have explored the chemical reactions of related 1,3,4-thiadiazole compounds. For instance, the addition reactions of some amides and aromatic amines to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide were studied, focusing on equilibrium constants and product characterization (Caram et al., 2003). Additionally, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized, providing insights into the potential applications of similar thiadiazole compounds in chemical synthesis (Yu et al., 2014).
Pharmacological Evaluation
The pharmacological properties of 1,3,4-thiadiazole derivatives have been extensively studied. For example, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents (Shkair et al., 2016). Another study focused on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, revealing their potential as cytotoxic agents against various cancer cell lines (Abu-Melha, 2021).
Antimicrobial and Antitumor Activities
Several studies have highlighted the antimicrobial and antitumor activities of thiadiazole derivatives. A study on antimicrobial activity of novel armed thiophene derivatives, including those with 1,3,4-thiadiazole moieties, demonstrated significant potency against various bacterial and fungal strains (Mabkhot et al., 2016). Additionally, the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including 1,3,4-thiadiazoles, have shown considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Molecular Modeling and Structural Analysis
Molecular modeling and structural analysis of thiadiazole derivatives are crucial for understanding their potential applications. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were studied, contributing to the understanding of their molecular interactions (Boechat et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-9-14(15(10-13)28-2)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJYDLJECOBECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide |
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